molecular formula C12H20N2O3 B2891589 tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate CAS No. 2287316-05-4

tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate

Cat. No.: B2891589
CAS No.: 2287316-05-4
M. Wt: 240.303
InChI Key: DSRUCBYGLBAKMD-UHFFFAOYSA-N
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Description

tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (CAS: 1234616-51-3) is a spirocyclic compound featuring a bicyclic framework with a seven-membered spiro[3.5]nonane core. Its molecular formula is C₁₁H₁₈N₂O₃, and it serves as a critical intermediate in organic synthesis, particularly in pharmaceutical chemistry for the development of bioactive molecules . The tert-butyloxycarbonyl (Boc) group enhances solubility and stability, while the 7-oxo moiety contributes to hydrogen-bonding interactions, making it valuable in drug design.

Properties

IUPAC Name

tert-butyl 7-oxo-2,8-diazaspiro[3.5]nonane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-7-12(8-14)5-4-9(15)13-6-12/h4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRUCBYGLBAKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with a Zn/Cu couple under vacuum conditions. The reaction is carried out in the presence of tert-butyl methyl ether and a nitrogen atmosphere. A solution of 2,2,2-trichloroacetyl chloride in dimethoxyethane is added dropwise to the mixture, which is then stirred overnight at room temperature. The reaction mixture is treated with a saturated solution of ammonium chloride, followed by extraction with ethyl acetate and purification using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is used as an intermediate in the preparation of various complex molecules. Its unique spiro structure makes it valuable for constructing spirocyclic compounds, which are important in drug discovery .

Biology and Medicine: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules. It is used in the development of kinase inhibitors, which are crucial in cancer research and treatment .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its role as an intermediate helps streamline the production of various drugs.

Mechanism of Action

The mechanism of action of tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. For instance, when used as a precursor for kinase inhibitors, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Structural Variations

The compound’s structural analogs differ in spiro ring size , oxo group position , substituents , and heteroatom composition . Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Spiro Ring Oxo Position Molecular Formula Molecular Weight Key Features
tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate 1234616-51-3 [3.5]nonane 7 C₁₁H₁₈N₂O₃ 226.27 Boc-protected, no additional substituents
tert-Butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate [3.5]nonane 5 C₁₁H₁₈N₂O₃ 226.27 Oxo at position 5; commercially available (€745/50 mg)
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate 1194376-44-7 [4.4]nonane 6 C₁₂H₁₉N₂O₃ 239.29 Larger spiro ring; altered nitrogen positions
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate 392331-78-1 [3.5]nonane 2 C₁₂H₁₉N₂O₃ 239.29 Oxo at position 2; hazardous (H302, H315)
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate 203662-66-2 [3.5]nonane C₁₃H₁₉N₃O₂ 249.31 Cyano substituent; acute toxicity (H302)
Key Observations:
  • Spiro Ring Size: The [3.5]nonane core (target compound) is smaller than [4.4]nonane analogs, affecting conformational rigidity and steric interactions .
  • Oxo Position : Shifting the oxo group from position 7 to 5 or 2 alters hydrogen-bonding capacity and reactivity .
  • Substituents : Bromophenyl or pyridinyl groups (e.g., in bicyclic analogs) introduce steric bulk and electronic effects, influencing binding affinity in drug candidates .

Biological Activity

tert-Butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (CAS No. 1363381-22-9) is a compound of interest due to its unique structural features and potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C13H21NO3C_{13}H_{21}NO_3 with a molecular weight of 239.31 g/mol. It is typically presented as a white solid and has various safety classifications indicating it may be harmful if ingested or if it comes into contact with skin .

PropertyValue
Molecular FormulaC₁₃H₂₁NO₃
Molecular Weight239.31 g/mol
CAS Number1363381-22-9
Physical StateWhite powder

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that spirocyclic compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, although further studies are needed to elucidate the mechanisms involved and to evaluate its efficacy in vivo .

Neuroprotective Effects

There is emerging evidence that diazaspiro compounds may have neuroprotective effects. Research has indicated that these compounds can modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Case Studies

  • Antimicrobial Activity Study : A study conducted on various spirocyclic compounds, including this compound, showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, indicating a promising avenue for further research in antibiotic development .
  • Anticancer Activity : In a controlled laboratory setting, this compound was tested against several cancer cell lines including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .
  • Neuroprotection Study : A recent study evaluated the neuroprotective effects of diazaspiro compounds on neuronal cell cultures subjected to oxidative stress. The results showed that treatment with this compound significantly reduced cell death and improved cell viability compared to untreated controls .

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